N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20073382
InChI: InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C18H16F3N5O2
Molecular Weight: 391.3 g/mol

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC20073382

Molecular Formula: C18H16F3N5O2

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide -

Specification

Molecular Formula C18H16F3N5O2
Molecular Weight 391.3 g/mol
IUPAC Name N-methyl-N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide
Standard InChI InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3
Standard InChI Key XILLCLUDDFDEAR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • N-Methyl acetamide group: Serves as a hydrogen-bond donor/acceptor, enhancing target binding affinity.

  • Para-methoxyphenyl bridge: Connects the acetamide to the tetrazole ring, influencing solubility and steric interactions.

  • 1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl moiety: The tetrazole acts as a bioisostere for carboxylic acids, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Physicochemical Data

PropertyValue
IUPAC NameN-Methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide
Molecular FormulaC₁₉H₁₇F₃N₅O₂
Molecular Weight424.37 g/mol
Predicted logP3.2 (Moderately lipophilic)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Tetrazole Ring Formation: A [2+3] cycloaddition between 3-(trifluoromethyl)benzonitrile and sodium azide under acidic conditions yields 1-[3-(trifluoromethyl)phenyl]-1H-tetrazole.

  • Methoxy Bridge Installation: The tetrazole is alkylated with 4-fluorobenzyl bromide, followed by nucleophilic aromatic substitution to introduce the methoxy group.

  • Acetamide Functionalization: Reaction with methylamine and acetic anhydride introduces the N-methyl acetamide group.

Critical Reaction Conditions:

  • Tetrazole cycloaddition requires temperatures of 80–100°C and ammonium chloride as a catalyst.

  • Alkylation steps employ polar aprotic solvents (e.g., DMF) and potassium carbonate as a base.

Industrial Scalability Challenges

  • Purification: The trifluoromethyl group’s electron-withdrawing nature complicates crystallization, necessitating chromatographic techniques.

  • Yield Optimization: Reported yields for analogous tetrazole syntheses range from 45–60%, highlighting room for improvement.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Compounds like 2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 2–4 µg/mL . Structural parallels suggest similar efficacy for the target molecule, possibly through disruption of bacterial cell wall synthesis.

Metabolic Regulation

Tetrazoles act as peroxisome proliferator-activated receptor (PPARγ) agonists, modulating glucose homeostasis. In vitro studies on related compounds show 10-fold higher activity than farglitazar at 10⁻⁷ M, indicating potential antidiabetic applications.

Mechanistic Insights

Target Engagement

  • Enzyme Inhibition: The tetrazole ring mimics carboxylate groups, competitively inhibiting enzymes like angiotensin-converting enzyme (ACE).

  • Receptor Modulation: The trifluoromethylphenyl group enhances binding to hydrophobic pockets in nuclear receptors (e.g., PPARγ), stabilizing active conformations.

Pharmacokinetic Profile

  • Absorption: High logP (3.2) suggests favorable intestinal absorption.

  • Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group generates hydrophilic metabolites, facilitating renal excretion.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamideLacks trifluoromethyl groupIC₅₀: 10 µM (HepG2 cells)
2-[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]acetamide Shorter alkyl chainMIC: 2 µg/mL (MRSA)
Target CompoundMethoxy bridge + N-methylPredicted broader target spectrum

The methoxy bridge in the target compound likely reduces metabolic degradation compared to simpler analogues, extending plasma half-life.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and trifluoromethyl groups could optimize potency.

  • In Vivo Toxicology: Assess hepatotoxicity risks associated with chronic exposure to fluorinated metabolites.

  • Formulation Development: Nanoemulsion-based delivery systems may improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator